(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Description
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 712321-33-0) is a chiral β-amino acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of its phenyl ring. Its molecular formula is C₁₀H₁₀F₃NO₃, with a molecular weight of 249.19 g/mol. Predicted physicochemical properties include a density of 1.398±0.06 g/cm³, boiling point of 314.2±42.0 °C, and acid dissociation constant (pKa) of 3.59±0.10 .
The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNPXOOSNAGXEE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the trifluoromethylation of aromatic compounds using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under radical conditions . The subsequent steps involve the protection and deprotection of functional groups to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and scalable synthesis. The use of transition metal catalysts and photoredox catalysts can enhance the yield and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid serves as a building block for the synthesis of various pharmaceuticals. Its structural features allow it to act as an amino acid analog, which can be utilized in the design of drugs targeting specific receptors or enzymes.
- Neurotransmitter Modulation : The compound has been studied for its role in modulating neurotransmitter systems, particularly in relation to glutamate receptors. Research indicates that it may influence excitatory neurotransmission, which is critical in conditions such as epilepsy and neurodegenerative diseases .
Neuropharmacology
The unique trifluoromethoxy group enhances the lipophilicity of this compound, potentially improving its ability to cross the blood-brain barrier. This property makes it a candidate for:
- Cognitive Enhancement : Investigations into cognitive enhancers have identified this compound as a potential agent that could improve learning and memory by modulating synaptic plasticity .
- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties against excitotoxicity, making it a candidate for further exploration in the treatment of neurodegenerative disorders such as Alzheimer's disease .
Biochemical Probes
The compound's ability to selectively bind to certain receptors allows it to function as a biochemical probe in research settings:
- Receptor Binding Studies : It can be used to study the binding affinities and activities of various receptors, particularly those involved in neurotransmission. This application is crucial for understanding receptor mechanisms and drug interactions .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules. This results in the modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
Substituents on the Phenyl Ring
(R)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS: 774178-39-1) Substituent: Trifluoromethyl (-CF₃) at the para position. Molecular Formula: C₁₀H₁₀F₃NO₂. This compound has been cataloged as a building block for peptide synthesis .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7) Substituents: Fluorine (-F) at the meta position and hydroxyl (-OH) at the para position. Molecular Formula: C₉H₁₀FNO₃. Key Difference: The hydroxyl group introduces hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability compared to the trifluoromethoxy analog.
3-Amino-3-(4-isopropylphenyl)propanoic acid Substituent: Isopropyl (-CH(CH₃)₂) at the para position. Key Difference: The bulky isopropyl group increases steric hindrance, which could limit interactions with compact binding pockets. This compound is listed as a rare chemical intermediate .
Backbone Modifications
3-(2-Trifluoromethylphenyl)propionic acid (CAS: 94022-99-8) Structure: Lacks the amino group at C3. Molecular Formula: C₁₀H₉F₃O₂. This compound is commercially available as a reagent .
(3R)-3-Phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid (CAS: 766536-21-4) Structure: Incorporates a thiophene-pyridine hybrid moiety. Molecular Formula: C₂₅H₂₀N₂O₃S.
Stereochemical and Enantiomeric Comparisons
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 1241677-90-6) Difference: The amino group is at C2 instead of C3, altering the backbone geometry. This enantiomer is sold at 95% purity for research applications .
Enantiomeric Pairs: (2R) vs. (2S) -2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (CAS: 131123-44-9) Key Insight: Stereochemistry significantly impacts biological activity. For example, the (R)-enantiomer of the trifluoromethyl analog (CAS: 774178-39-1) is specifically noted for peptide synthesis, implying enantioselective utility .
Physicochemical and Commercial Profiles
Biological Activity
(3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid is a chiral amino acid derivative notable for its trifluoromethoxy group, which imparts unique physicochemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H10F3NO3
- CAS Number : 712321-33-0
The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group facilitates strong hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding. Notably, this compound has shown promising results in inhibiting specific enzymes involved in neurotransmitter metabolism.
Enzyme Inhibition
Research indicates that compounds with trifluoromethoxy substituents often exhibit enhanced activity against various enzymes. For instance, studies have demonstrated that the incorporation of a trifluoromethoxy group can significantly increase the potency of inhibitors targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE).
These values suggest that this compound is a potent inhibitor, potentially useful in treating conditions like depression and Alzheimer's disease.
Case Studies
- Inhibition of MAO-B : A study highlighted the compound's ability to inhibit MAO-B with an IC50 value of 0.51 µM, indicating strong competitive inhibition compared to non-fluorinated analogs .
- AChE Activity : Another investigation reported that the compound significantly inhibited AChE, which is crucial for neurotransmitter regulation in neurodegenerative diseases .
Toxicity and Safety Profile
In vitro toxicity assessments have been conducted to evaluate the safety profile of this compound. Using Vero cells, researchers found that concentrations up to 100 µg/mL resulted in over 80% cell viability, suggesting a favorable safety margin for further development .
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive scaffold for drug design. Its ability to enhance binding affinity and selectivity towards biological targets positions it as a promising candidate for developing new therapeutics aimed at neurological disorders.
Q & A
Q. What are the recommended synthetic routes for (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step strategies, including:
- Chiral Resolution : Use of (R)-configured starting materials or enzymatic resolution to ensure enantiomeric purity .
- Protection/Deprotection : tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups protect the amino group during intermediate steps .
- Coupling Reactions : Amidation or esterification to introduce the trifluoromethoxy phenyl group, followed by hydrolysis to yield the carboxylic acid .
- Purification : Chiral HPLC or recrystallization to isolate the (3R)-enantiomer .
Q. How is the enantiomeric purity of this compound assessed and optimized during synthesis?
- Methodological Answer :
- Analytical Techniques : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Polarimetry confirms optical rotation .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration verification .
- Process Optimization : Adjust reaction solvents (e.g., tetrahydrofuran for better stereocontrol) and catalysts (e.g., chiral palladium complexes) .
Q. What spectroscopic methods are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine coupling patterns .
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) to verify molecular formula (C₁₀H₁₀F₃NO₃) and isotopic distribution .
- IR Spectroscopy : Identifies carboxylic acid (1700–1720 cm⁻¹) and amino (3300–3500 cm⁻¹) functional groups .
Q. What are the known biological targets of this compound based on structural analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against amino acid decarboxylases or neurotransmitter synthases due to structural similarity to tyrosine derivatives .
- Receptor Binding Studies : Radioligand displacement assays for G-protein-coupled receptors (GPCRs) using fluorophore-labeled analogs .
Advanced Research Questions
Q. How does the trifluoromethoxy substitution influence metabolic stability compared to other substituents (e.g., trifluoromethyl)?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes; analyze metabolites via LC-MS/MS. The trifluoromethoxy group resists oxidative metabolism better than trifluoromethyl due to steric and electronic effects .
- Comparative SAR : Synthesize analogs (e.g., 3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid) and compare half-lives in metabolic assays .
Q. What strategies resolve contradictions in efficacy data across different cell-based assays?
- Methodological Answer :
- Orthogonal Assays : Use parallel models (e.g., primary neurons vs. immortalized cell lines) to confirm target engagement.
- Variable Control : Standardize assay conditions (e.g., pH, serum concentration) to minimize off-target effects .
- Dose-Response Analysis : EC₅₀/IC₅₀ comparisons to identify assay-specific potency thresholds .
Q. How is blood-brain barrier (BBB) permeability evaluated for this compound?
- Methodological Answer :
- In Vitro Models : MDCK cell monolayers or PAMPA-BBB to measure permeability coefficients (Pe).
- LogP Determination : Octanol-water partition experiments; optimal logP ~2–3 for CNS penetration .
- In Vivo Imaging : Radiolabeled compound (e.g., ¹⁸F isotope) tracked via PET in rodent models .
Q. What in silico tools predict the compound’s interaction with amino acid transporters?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
